molecular formula C10H6FKN2S B7786300 potassium;4-(4-fluorophenyl)pyrimidine-2-thiolate

potassium;4-(4-fluorophenyl)pyrimidine-2-thiolate

Cat. No.: B7786300
M. Wt: 244.33 g/mol
InChI Key: JXARQCHMPMZULM-UHFFFAOYSA-M
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Description

Potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate is a chemical compound with the molecular formula C10H6FKN2S. It is known for its unique structure, which includes a pyrimidine ring substituted with a fluorophenyl group and a thiolate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate typically involves the reaction of 4-(4-fluorophenyl)pyrimidine-2-thiol with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate may involve bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced synthesis techniques and quality control measures ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those related to enzyme inhibition and receptor binding. The fluorophenyl and thiolate groups play crucial roles in its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-(4-chlorophenyl)pyrimidine-2-thiolate
  • Potassium 4-(4-bromophenyl)pyrimidine-2-thiolate
  • Potassium 4-(4-methylphenyl)pyrimidine-2-thiolate

Uniqueness

Potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

potassium;4-(4-fluorophenyl)pyrimidine-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2S.K/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9;/h1-6H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXARQCHMPMZULM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)[S-])F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)[S-])F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FKN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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